A Comprehensive Technical Guide to 1-(3-iodophenyl)-1H-1,2,3-triazole: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 1-(3-iodophenyl)-1H-1,2,3-triazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1-(3-iodophenyl)-1H-1,2,3-triazole, a halogenated aromatic triazole of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis via modern catalytic methods, and potential applications, with a focus on the underlying scientific principles.
Chemical Identity and Properties
1-(3-iodophenyl)-1H-1,2,3-triazole is a five-membered heterocyclic compound containing three nitrogen atoms, substituted with an iodophenyl group. The presence of the iodine atom and the triazole ring imparts unique physicochemical properties that are attractive for various applications, including drug design and as a building block in organic synthesis.
| Identifier | Value | Source |
| Molecular Formula | C₈H₆IN₃ | |
| SMILES | C1=CC(=CC(=C1)I)N2C=CN=N2 | [1] |
| InChI Key | JIGOIJDJRMQQPT-UHFFFAOYSA-N | [1] |
| Molecular Weight | 271.06 g/mol | |
| Predicted XlogP | 2.0 | [1] |
Synthesis of 1-(3-iodophenyl)-1H-1,2,3-triazole
The most prominent and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction is highly regioselective, proceeding under mild conditions with high yields.[3]
The synthesis of 1-(3-iodophenyl)-1H-1,2,3-triazole would logically proceed via the CuAAC reaction between 1-azido-3-iodobenzene and a suitable alkyne, such as acetylene or a protected acetylene equivalent.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 1-(3-iodophenyl)-1H-1,2,3-triazole via CuAAC.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for CuAAC reactions and should be adapted and optimized for specific laboratory conditions.[3][4]
Materials:
-
1-Azido-3-iodobenzene
-
Ethynyltrimethylsilane (or other suitable acetylene source)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
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Solvent system (e.g., a mixture of tert-butanol and water)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-azido-3-iodobenzene (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction is typically stirred at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications in Drug Discovery and Materials Science
The 1,2,3-triazole moiety is considered a privileged scaffold in medicinal chemistry due to its favorable properties.[5] It is metabolically stable, capable of hydrogen bonding, and has a dipole moment, which allows it to act as a bioisostere for amide bonds.[5]
The incorporation of an iodophenyl group offers several advantages:
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.
-
Radiolabeling: The iodine can be substituted with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in molecular imaging (SPECT or PET) or targeted radiotherapy.[6]
-
Synthetic Handle: The carbon-iodine bond can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Derivatives of 1,2,3-triazoles have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7] Therefore, 1-(3-iodophenyl)-1H-1,2,3-triazole represents a valuable starting point for the development of novel therapeutic agents.
In materials science, the triazole ring can act as a ligand for the formation of metal-organic frameworks (MOFs) and coordination polymers.[6] The iodophenyl group can influence the packing and electronic properties of these materials.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-(3-iodophenyl)-1H-1,2,3-triazole is a versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through the robust and efficient CuAAC "click" reaction. The presence of the iodophenyl group provides a unique handle for further derivatization and for the introduction of imaging or therapeutic radionuclides. As research into novel therapeutics and functional materials continues, this compound and its derivatives are likely to play an increasingly important role.
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U.S. National Library of Medicine. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. [Link]
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University of Science and Technology of China. Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. [Link]
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